2-((tert-Butoxycarbonyl)amino)-3-(4-isobutylphenyl)propanoic acid 2-((tert-Butoxycarbonyl)amino)-3-(4-isobutylphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13572463
InChI: InChI=1S/C18H27NO4/c1-12(2)10-13-6-8-14(9-7-13)11-15(16(20)21)19-17(22)23-18(3,4)5/h6-9,12,15H,10-11H2,1-5H3,(H,19,22)(H,20,21)
SMILES: CC(C)CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C18H27NO4
Molecular Weight: 321.4 g/mol

2-((tert-Butoxycarbonyl)amino)-3-(4-isobutylphenyl)propanoic acid

CAS No.:

Cat. No.: VC13572463

Molecular Formula: C18H27NO4

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

2-((tert-Butoxycarbonyl)amino)-3-(4-isobutylphenyl)propanoic acid -

Specification

Molecular Formula C18H27NO4
Molecular Weight 321.4 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-methylpropyl)phenyl]propanoic acid
Standard InChI InChI=1S/C18H27NO4/c1-12(2)10-13-6-8-14(9-7-13)11-15(16(20)21)19-17(22)23-18(3,4)5/h6-9,12,15H,10-11H2,1-5H3,(H,19,22)(H,20,21)
Standard InChI Key JQKDKBQMAABWKP-UHFFFAOYSA-N
SMILES CC(C)CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC(C)CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central propanoic acid backbone with two functional groups: a tert-butoxycarbonyl (Boc)-protected amino group at the second carbon and a 4-isobutylphenyl substituent at the third carbon. The Boc group, (CH₃)₃COC(O)-, provides steric protection to the amine, while the 4-isobutylphenyl moiety (-C₆H₄-CH₂CH(CH₂CH₃)) introduces hydrophobicity and structural bulk. This configuration balances reactivity and stability, making the compound suitable for stepwise peptide elongation .

Physicochemical Characteristics

While exact data for 2-((tert-Butoxycarbonyl)amino)-3-(4-isobutylphenyl)propanoic acid are scarce in the literature, inferences can be drawn from structurally similar compounds:

PropertyAnalogous Boc-Protected Compound (C₁₈H₂₇NO₅) Target Compound (Estimated)
Molecular Weight337.4 g/mol~350–360 g/mol
Melting PointNot reportedLikely >150°C (decomposition)
SolubilityLimited in water; soluble in DMSO, DMFSimilar profile
StabilityStable at room temperature; hydrolyzes in acidComparable

The Boc group enhances solubility in organic solvents, facilitating its use in solid-phase peptide synthesis (SPPS) . The isobutylphenyl group contributes to increased lipophilicity, which may influence membrane permeability in biological systems .

Synthetic Methodologies

General Synthesis Strategy

The synthesis of Boc-protected amino acids typically follows a multi-step protocol involving:

  • Amino Acid Protection: Introduction of the Boc group to the amine functionality.

  • Sidechain Functionalization: Coupling of the 4-isobutylphenyl group via aromatic substitution or cross-coupling reactions.

  • Deprotection and Purification: Removal of temporary protecting groups and chromatographic purification .

A representative pathway, adapted from procedures used for analogous compounds , involves:

  • Boc Protection: Reaction of 3-(4-isobutylphenyl)alanine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • Activation and Coupling: Use of coupling agents like T3P (propylphosphonic anhydride) or DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) to form amide bonds.

  • Acidolytic Cleavage: Treatment with trifluoroacetic acid (TFA) to remove the Boc group in downstream applications .

Stereochemical Considerations

Racemization during synthesis is a critical concern. Studies on Boc-protected phenylalanine derivatives demonstrate that enantiopure starting materials (>99% ee) retain configuration when using mild coupling conditions . For instance, (R)-Boc-phenylalanine derivatives show no detectable racemization (<0.5% ee loss) when coupled with DEPBT at 0°C . This suggests that 2-((tert-Butoxycarbonyl)amino)-3-(4-isobutylphenyl)propanoic acid can be synthesized enantioselectively with proper protocol optimization.

Applications in Research and Industry

Peptide Synthesis

As a Boc-protected building block, this compound enables the controlled assembly of peptide chains. Its hydrophobic sidechain promotes:

  • Helix Stabilization: In α-helical peptides, bulky aromatic residues enhance conformational rigidity .

  • Membrane Interactions: The isobutylphenyl group may facilitate interactions with lipid bilayers, a property exploited in antimicrobial peptide design .

Material Science Applications

Boc-protected amino acids self-assemble into nanostructures (e.g., fibrils, spheres) under physiological conditions . These assemblies show promise as:

  • Drug Delivery Vehicles: Encapsulation of hydrophobic therapeutics.

  • Antimicrobial Coatings: Surface modifications to prevent bacterial colonization.

Comparative Analysis with Structural Analogs

Functional Group Variations

Substitution patterns profoundly influence biological and physicochemical properties:

CompoundKey Structural FeatureBioactivity
Boc-Phe(4-NH₂)-OH 4-Aminophenyl substituentEnhanced solubility; drug targeting
Boc-Tyr(tBu)-OH tert-ButoxytyrosineRadical scavenging; antioxidant
(R)-Boc-Quinolin-6-yl-propanoic acid Quinoline heterocycleAnticancer; kinase inhibition

The 4-isobutylphenyl group in the target compound offers a balance between hydrophobicity and steric demand, making it versatile for diverse applications.

Synthetic Accessibility

Future Research Directions

Biological Activity Profiling

Priority areas include:

  • Antimicrobial Assays: Testing against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, etc.).

  • Cytotoxicity Screening: Evaluation in mammalian cell lines (e.g., HEK293, HepG2) to assess therapeutic index.

Process Optimization

  • Green Chemistry Approaches: Replacement of TFA with alternative deprotection agents (e.g., HCl in cyclopentyl methyl ether) .

  • Continuous Flow Synthesis: To improve yield and reduce reaction times.

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